

2-Allylphenol: A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Allylphenol

Cat. No.: B7767131

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylphenol (CAS No. 1745-81-9), also known as o-allylphenol, is an organic compound with a range of industrial and potential pharmaceutical applications. It serves as a precursor in the synthesis of polymers, resins, and as a fragrance ingredient. This technical guide provides an in-depth overview of the toxicological profile and safety information for **2-Allylphenol**, compiled from available data to inform researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Allylphenol** is presented in Table 1.

Table 1: Physicochemical Properties of **2-Allylphenol**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ O	[1][2]
Molecular Weight	134.18 g/mol	[1][2]
Appearance	Colorless to light brown liquid	[1][3]
Boiling Point	220 °C at 760 mmHg	[2][3]
Melting Point	-6 °C	[2]
Flash Point	88 °C (closed cup)	[4]
Density	1.028 g/cm ³ at 25 °C	[4]
Water Solubility	7 g/L at 20 °C	[3]
Vapor Pressure	133 hPa at 141 °C	[3]

Toxicological Profile

Acute Toxicity

2-Allylphenol exhibits moderate acute toxicity via oral and dermal routes of exposure.

Table 2: Acute Toxicity of **2-Allylphenol**

Test	Species	Route	Value	Reference(s)
LD ₅₀	Rat	Oral	205 mg/kg	[5]
LD ₅₀	Rat	Dermal	770 - 1,026 mg/kg	[5]
LD ₅₀	Rabbit	Dermal	> 2000 mg/kg	[6]

Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 420)[7]

- Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females as they are often more sensitive.

- Housing: Housed in controlled conditions with standard diet and water ad libitum.
- Procedure: Following a fasting period, a single dose of **2-Allylphenol** is administered by gavage. A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The study starts with a dose expected to produce some signs of toxicity.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Endpoint: The LD₅₀ value is calculated, representing the statistically estimated dose that would be lethal to 50% of the animals.

Irritation and Sensitization

2-Allylphenol is a known irritant to the skin and eyes.

- Skin Irritation: Causes skin irritation and in some cases, severe skin burns.[\[1\]](#)[\[2\]](#)[\[3\]](#) A Draize test on rabbits resulted in severe skin irritation.[\[5\]](#)
- Eye Irritation: Causes serious eye damage.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Acute Dermal Irritation (based on OECD Guideline 404)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Test Animals: Albino rabbits are typically used.
- Procedure: A small area of the animal's skin is shaved. A 0.5 mL or 0.5 g dose of the test substance is applied to the skin under a gauze patch. The exposure period is typically 4 hours.
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Scoring: The severity of the skin reactions is scored, and an irritation index is calculated.

Experimental Protocol: Acute Eye Irritation (based on OECD Guideline 405)[\[6\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Test Animals: Albino rabbits are the preferred species.

- Procedure: A single dose of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
- Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.
- Scoring: The ocular lesions are scored to determine the level of irritation.

Chronic Toxicity

Specific long-term or repeated-dose toxicity studies on **2-Allylphenol** are not readily available in the public domain. However, for related phenolic compounds, repeated-dose studies in rodents have shown effects on the liver and kidneys.[\[14\]](#)

Genotoxicity

There is limited specific data on the genotoxicity of **2-Allylphenol**. However, a study on the structurally related compound eugenol (2-methoxy-4-allylphenol) showed some mutagenic capacity in the in vivo mouse micronucleus test.[\[3\]](#) It is important to note that all mutagens are genotoxic, but not all genotoxic substances are mutagenic.[\[15\]](#)

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test, based on OECD Guideline 471)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Principle: This assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
- Procedure: The bacterial strains are exposed to various concentrations of **2-Allylphenol**, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
- Endpoint: A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells (e.g., Chinese Hamster Ovary - CHO cells).
- Procedure: Cell cultures are exposed to at least three concentrations of **2-Allylphenol** for a defined period, both with and without metabolic activation. Cells are then arrested in metaphase, harvested, and chromosomes are examined microscopically for aberrations.
- Endpoint: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474)[[14](#)][[22](#)][[23](#)]

- Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in newly formed red blood cells (polychromatic erythrocytes) in the bone marrow or peripheral blood of treated animals (usually rodents).
- Procedure: Animals are exposed to the test substance, typically via oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate time points, and the frequency of micronucleated polychromatic erythrocytes is determined.
- Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.

Carcinogenicity

There is a mention of tumorigenic effects in mice following dermal application of **2-Allylphenol**. [[24](#)] However, comprehensive, long-term carcinogenicity bioassays are not readily available in the public domain.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **2-Allylphenol** are not available. A developmental toxicity study on the related compound allyl alcohol was considered non-teratogenic but did show some fetal and maternal toxicity at high doses.[[1](#)]

Experimental Protocol: Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416)[[25](#)]

- Principle: This study provides information on the effects of a substance on male and female reproductive performance and on the development of the offspring over two generations.
- Procedure: Male and female rats (P generation) are administered the test substance at three dose levels. They are mated, and the F1 offspring are also exposed to the substance from weaning through their own mating to produce the F2 generation.
- Endpoints: A wide range of parameters are evaluated, including fertility, gestation, lactation, and the growth and development of the offspring.

Experimental Protocol: Prenatal Developmental Toxicity Study (based on OECD Guideline 414) [\[3\]](#)[\[9\]](#)

- Principle: This study is designed to assess the potential adverse effects on the pregnant female and the developing embryo and fetus following exposure to a substance during gestation.
- Procedure: Pregnant female animals (usually rats or rabbits) are administered the test substance daily during the period of organogenesis.
- Endpoints: Maternal toxicity, as well as fetal parameters such as viability, body weight, and the presence of external, visceral, and skeletal abnormalities, are evaluated.

Mechanism of Toxicity and Signaling Pathways

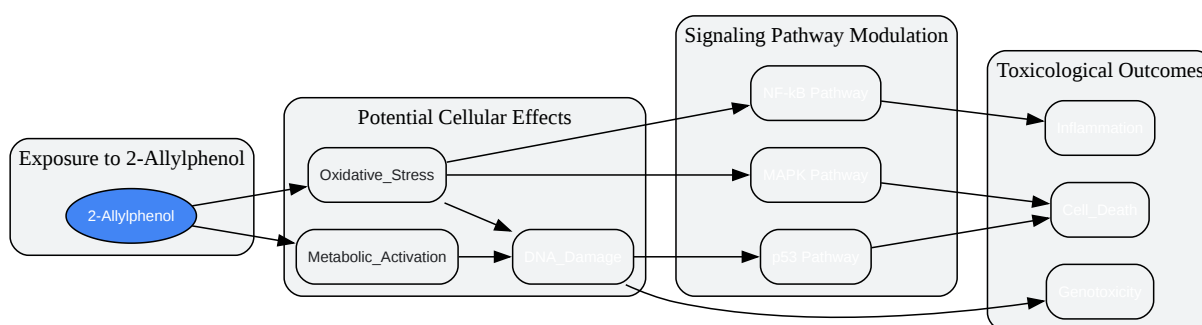
The precise mechanisms of toxicity for **2-Allylphenol** have not been extensively studied. As a phenolic compound, it may share some toxicological properties with other phenols, which can induce oxidative stress.[\[7\]](#)[\[26\]](#) The allyl group may also contribute to its reactivity and potential for metabolic activation to reactive intermediates.

For many polyphenolic compounds, interactions with key cellular signaling pathways have been observed. These can include:

- MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in carcinogenesis.[\[4\]](#)[\[17\]](#)[\[22\]](#)[\[27\]](#)

- p53 Signaling Pathway: The p53 tumor suppressor gene plays a critical role in preventing cancer formation. Some polyphenols have been shown to modulate p53 expression.[28][29]
- NF-κB Signaling Pathway: This pathway is a key regulator of the inflammatory response.

Further research is needed to elucidate the specific signaling pathways affected by **2-Allylphenol** and their role in its toxicity.



[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathways potentially involved in **2-Allylphenol** toxicity.

Safety Information and Handling

Based on the available data, **2-Allylphenol** should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][3]
- Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wash thoroughly after handling.[3]

- Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep container tightly closed.[1][3]
- First Aid:
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water.
 - Inhalation: Move person to fresh air.
 - In all cases of exposure, seek immediate medical attention.[2]



[Click to download full resolution via product page](#)

Caption: Recommended safe handling workflow for **2-Allylphenol**.

Conclusion

2-Allylphenol presents a moderate acute toxicity hazard and is a significant skin and eye irritant. While data on chronic toxicity, carcinogenicity, and reproductive/developmental toxicity are limited for **2-Allylphenol** itself, information from structurally related compounds suggests these are areas that warrant further investigation. The potential for genotoxicity also requires more definitive studies. The mechanism of toxicity is likely complex and may involve oxidative stress and modulation of key cellular signaling pathways. Strict adherence to safety protocols is essential when handling this compound. This guide serves as a summary of the current

knowledge, and further research is encouraged to fill the existing data gaps to allow for a more complete risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Prenatal developmental toxicity studies of allyl alcohol in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of allyl compounds--a quick screening strategy based on structure-activity relationships and a battery of prescreening tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of eugenol for mutagenicity by the mouse micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 5. Two-generation reproduction study and immunotoxicity screen in rats dosed with phenol via the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mouse bone marrow micronucleus test: evaluation of 21 drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromosome aberration and sister chromatid exchange tests in Chinese hamster ovary cells in vitro: II. Results with 20 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Historical control data on prenatal developmental toxicity studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genotoxicity - Wikipedia [en.wikipedia.org]
- 16. oecd.org [oecd.org]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vivo Micronucleus Assay in Mouse Bone Marrow | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oehha.ca.gov [oehha.ca.gov]
- 24. researchgate.net [researchgate.net]
- 25. oecd.org [oecd.org]
- 26. Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Anti-cancer effects of polyphenols via targeting p53 signaling pathway: updates and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Functional Role of p53 in the Regulation of Chemical-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Allylphenol: A Comprehensive Toxicological and Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767131#toxicological-profile-and-safety-information-for-2-allylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com